molecular formula C12H20N2O2 B2576929 ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate CAS No. 107427-20-3

ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate

Cat. No.: B2576929
CAS No.: 107427-20-3
M. Wt: 224.304
InChI Key: QLBKKPUDARBVGB-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative with a piperidine ring. Piperidine is a common structure in many pharmaceuticals due to its ability to readily form salts and its basicity .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (-O-CO-NH-) attached to a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Carbamates and piperidines can undergo a variety of chemical reactions. Carbamates can react with amines to form ureas, and they can be hydrolyzed to form alcohols and isocyanates . Piperidines can participate in many reactions due to the presence of a nitrogen atom, which can act as a nucleophile .

Scientific Research Applications

Carcinogenicity and Toxicity Evaluation

Research has examined the carcinogenicity and toxicity of ethyl carbamate, a compound related to ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate. Ethyl carbamate is widely present in fermented foods and alcoholic beverages and has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Studies have focused on its formation, metabolism, detection in various food matrices, and the development of mitigation strategies to reduce its presence in food products due to its potential threat to human health. Natural products have been suggested to offer protection against ethyl carbamate-induced toxicity through the modulation of oxidative stress (Gowd, Su, Karlovsky, & Chen, 2018).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and evaluation of compounds related to this compound for various applications, including their use in medicinal chemistry and as potential anticancer agents. For example, research into thiazole-aminopiperidine hybrid analogues has led to the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential of these compounds in tuberculosis treatment (Jeankumar et al., 2013). Another study investigated the synthesis of secondary and tertiary oxime carbamate derivatives and their structure-dependent bioactivity, offering insights into the development of new drugs with antimicrobial properties (Sivakumar, Thanikachalam, Kim, & Kim, 2017).

Electrochemical and Electrochromic Properties

The electrochemical and electrochromic properties of compounds similar to this compound have also been explored. Research into novel donor–acceptor type monomers and their polymers has shown that these compounds exhibit good electrochemical activity and distinctive color changes under different applied potentials, demonstrating their potential for application in electrochromic devices and materials (Hu et al., 2013).

Analytical Methods and Food Safety

Efforts to develop analytical methods for the detection of ethyl carbamate in food products reflect a critical area of research, given the compound's carcinogenic potential. A study presented the development of a competitive indirect ELISA for ethyl carbamate detection in Chinese rice wine, which represents an innovative approach for monitoring ethyl carbamate levels in alcoholic beverages and ensuring food safety (Luo et al., 2017).

Mechanism of Action

Properties

IUPAC Name

ethyl N-(4-piperidin-1-ylbut-2-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-16-12(15)13-8-4-7-11-14-9-5-3-6-10-14/h2-3,5-6,8-11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBKKPUDARBVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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